molecular formula C8H10N2O B1279305 2-Amino-5-methylbenzamide CAS No. 40545-33-3

2-Amino-5-methylbenzamide

Cat. No.: B1279305
CAS No.: 40545-33-3
M. Wt: 150.18 g/mol
InChI Key: LLSGVPKOCZZLTF-UHFFFAOYSA-N
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Description

2-Amino-5-methylbenzamide is an organic compound with the molecular formula C8H10N2O . It is a derivative of benzamide, characterized by the presence of an amino group at the second position and a methyl group at the fifth position on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-5-methylbenzamide can be synthesized through several methods. One common method involves the reaction of 5-methylisatin with ammonia hydrate and hydrogen peroxide in dimethyl sulfoxide (DMSO) at room temperature. The reaction mixture is stirred at 30°C in a sealed vessel for four hours, followed by extraction and purification to yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves the use of 2-amino-5-methylbenzoic acid as a starting material. This compound is reacted with reagents such as N,N’-carbonyldiimidazole and oxalyl chloride under controlled conditions to produce this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of the amino group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in DMSO at room temperature.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic reagents like sodium hydroxide in aqueous solution.

Major Products Formed:

    Oxidation: Formation of corresponding nitro compounds.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

2-Amino-5-methylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-methylbenzamide involves its interaction with specific molecular targets and pathways. The amino group at the second position and the methyl group at the fifth position on the benzene ring play crucial roles in its reactivity. These functional groups enable the compound to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes .

Comparison with Similar Compounds

  • 2-Amino-5-chlorobenzamide
  • 2-Amino-5-fluorobenzamide
  • 2-Amino-5-methylbenzoic acid

Comparison: 2-Amino-5-methylbenzamide is unique due to the presence of both an amino group and a methyl group on the benzene ring. This structural feature imparts distinct chemical properties, making it more reactive in certain reactions compared to its analogs. For instance, the presence of the methyl group enhances its nucleophilicity, making it more suitable for substitution reactions .

Properties

IUPAC Name

2-amino-5-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4H,9H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSGVPKOCZZLTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50438112
Record name 2-Amino-5-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40545-33-3
Record name 2-Amino-5-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-methylbenzamide
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Synthesis routes and methods I

Procedure details

To a stirred solution of 5-methyl-2-nitrobenzoic acid (25.4 g) in THF (150 ml) was added oxalyl chloride (13.5 ml) and DMF (0.1 ml) dropwise and the mixture was stirred at room temperature for 14 hours and concentrated to dryness. To an ice-cooled, stirred 25% aqueous solution of ammonia (150 ml) was added the resulting acid chloride dropwise and the mixture was stirred at the same temperature for 1 hour. The white precipitates were collected by filtration, washed with water, and dried in vacuo. A suspension of the white precipitates and 10% Pd/C (2.4 g) in a mixture of THF (200 ml) and methanol (150 ml) was stirred under hydrogen atmosphere at room temperature for 4 hours. After removal of insoluble materials by filtration, the filtrate was concentrated to dryness. Recrystallization of the resultant crystalline residue from ethyl acetate-hexane afforded colorless crystals (18.7 g, 89%), m.p. 178°-180° C.
Quantity
25.4 g
Type
reactant
Reaction Step One
Quantity
13.5 mL
Type
reactant
Reaction Step One
Name
Quantity
0.1 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 15 g of 2-amino-5-methylbenzoic acid, 16 g of 1,1-carbonyldiimidazole and 500 ml of tetrahydrofuran was stirred for 2 hours at room temperature and then saturated with anhydrous ammonia with ice bath cooling. After 24 hours, 50 ml of water was added and the mixture was concentrated under reduced pressure to a solid residue. This solid Was partially dissolved in 500 ml of dichloromethane and then washed with 200 ml of 0.1 N sodium hydroxide and 200 ml of water. The dichloromethane solution was dried and concentrated to a solid Which Was crystallized from ethyl acetate/hexane, giving 3.0 g of 2-amino-5-methylbenzamide as straw-colored crystals, mp 171°-174° C.
Quantity
15 g
Type
reactant
Reaction Step One
[Compound]
Name
1,1-carbonyldiimidazole
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
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0 (± 1) mol
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50 mL
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Synthesis routes and methods III

Procedure details

To a solution of 5-methyl-2-nitrobenzamide (15.0 g, 83.3 mmol) in methanol (300 mL) was added 10% palladium carbon (2.50 g), and the mixture was stirred at room temperature for 12 hr under hydrogen atmosphere (1 atm). The insoluble material was filtered off, and the filtrate was concentrated to give 2-amino-5-methylbenzamide as a white powder (12.4 g, 99%).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
palladium carbon
Quantity
2.5 g
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

A mixture of 5-methyl-2-nitrobenzoic acid (12) (36.2 g, 0.2 mol) and SOCl2 (50 mL) was heated under reflux for 20 min, during which a homogeneous solution was obtained. After removal of the excess SOCl2 with the aid of a water aspirator, the residue was dissolved in dry THF (40 mL) and the solution added dropwise with stirring to an ice-cold solution of NaOH (8 g, 0.2 mol) in 28% NH4OH (300 mL). The precipitate was collected, washed with water, and recrystallized from EtOH-H2O to obtain 5-methyl-2-nitrobenzamide (13) (31.5 g, 87%) as a white solid; mp 176°-177° C. [lit. (Findeklee, Ber. 38:3558, 1905) mp 176°-177° C.]; IR (KBr) V 1655 Cm-1 (amide C=O). A solution of 13 (31.5 g, 0.175 mol) in MeOH (250 mL) was shaken With 5% Pd-C (0.5 g) under 3 atm. of H2 for 24 h in a Parr apparatus. A solid formed after the initial heat of reaction subsided. The mixture was heated to boiling to redissolve the product, and was filtered while hot. The filtrate was evaporated under reduced pressure and the residue dried at 90° C. for 1 h (caution: some sublimation may occur) to obtain 2-amino-5-methylbenzamide (14) as a white solid (25.3 g, 96%); mp 173°-175° C. [lit. (Findeklee) mp 179° C.]; 1H-NMR (CDCl3) δ6.60 (d, 1H, J=8 Hz, C3 -H). To an ice-cold suspension of 14 (25.3 g, 0.168 mol) in 3.6N HCl (260 mL) was added dropwise over 25 min a solution of NaNO2 (12.75 g) in H2O (100 mL) while keeping the internal temperature below 5° C. After another 20 min of stirring at this temperature, 10N NaOH (100 mL) was added, causing all the solid to dissolve. The solution was acidified to pH 2 with 12N HCl and chilled. The solid was filtered and recrystallized from EtOH to obtain off-white needles (26.2 g, 97%); mp 217°-218° C. (dec, gas evolution) [lit. (Ferrand et al., Eur. J. Med. Chem. 2:337, 1987) mp 219°-220° C.]; IR (KBr) v 1680 (lactam C=O); 1H--NMR (d6 --DMSO+D2O) δ3.30 (s, 3H, 6--Me), 8.00 (m, 3H, aryl); UV (95% EtOH) λmax 208, 225, 282 nm.
Name
Quantity
0 (± 1) mol
Type
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31.5 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the introduction of 2-Amino-5-methylbenzamide as a starting material contribute to the development of the novel thymidylate synthase (TS) inhibitor ADDF?

A1: The scientific paper describes the synthesis of a novel thymidylate synthase (TS) inhibitor called N-[4-[[(3,4-Dihydro-4-oxo-1,2,3-benzotriazin-6- yl)methyl]amino]benzoyl]-L-glutamic acid, also referred to as "2-aza-2-desamino-5,8- dideazafolic acid" (ADDF) []. The synthesis starts with This compound, which undergoes a four-step sequence: diazotization, benzylic bromination, condensation with dimethyl N-(4-aminobenzoyl)-L-glutamate, and finally, ester hydrolysis, to yield ADDF. This suggests that This compound serves as a crucial building block, providing the core structure upon which subsequent modifications are performed to achieve the desired TS inhibitory activity.

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